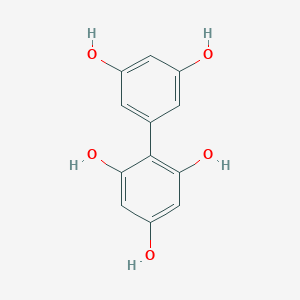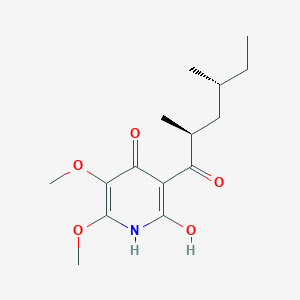
Atpenin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atpenin B is a natural compound that has been recently identified as a potent inhibitor of mitochondrial complex II. This compound is a member of the atpenin family, which was first isolated from the myxobacterium Chondromyces crocatus. Atpenin B has been found to have several potential applications in scientific research, particularly in the study of mitochondrial function and energy metabolism.
Aplicaciones Científicas De Investigación
Antifungal Properties
Atpenin B, produced by Penicillium sp. FO-125, has demonstrated significant antifungal properties. It is specifically active against filamentous fungi, including Trichophyton sp. The molecular structure of Atpenin B, along with its analogs A4 and A5, has been a subject of interest due to these antifungal capabilities (Ōmura et al., 1988).
Impact on Mitochondrial Complex II
Atpenin B has been identified as a potent and specific inhibitor of mitochondrial complex II (succinate-ubiquinone oxidoreductase). This property has led to its use in elucidating the biochemical and structural properties of complex II and determining its physiological roles in mammalian tissues. The inhibition of mitochondrial complex II is a critical aspect of Atpenin B's action mechanism (Miyadera et al., 2003).
Cellular Impact
Studies have shown that Atpenin B can inhibit the growth of Raji cells (a type of human lymphoma cell), primarily by inhibiting protein and DNA synthesis. This is achieved through the inhibition of the ATP-generating system in cells, leading to decreased cellular adenosine triphosphate (ATP) levels (Oshino et al., 1990).
Biosynthesis and Chemical Synthesis
The biosynthesis of Atpenin B involves multiple iterative enzymes, including a methyltransferase and a flavin-dependent monooxygenase. This complex biosynthetic pathway is crucial for understanding the natural production of Atpenin B and related compounds (Bat-Erdene et al., 2020). Additionally, the stereoselective total synthesis of Atpenin B has been achieved, which provides a foundation for the development of new analogs and derivatives for further study and potential application (Ohtawa et al., 2012).
Propiedades
Número CAS |
119509-26-1 |
|---|---|
Nombre del producto |
Atpenin B |
Fórmula molecular |
C15H23NO5 |
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
3-[(2S,4R)-2,4-dimethylhexanoyl]-4-hydroxy-5,6-dimethoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C15H23NO5/c1-6-8(2)7-9(3)11(17)10-12(18)13(20-4)15(21-5)16-14(10)19/h8-9H,6-7H2,1-5H3,(H2,16,18,19)/t8-,9+/m1/s1 |
Clave InChI |
UQWHXKHYKUVKKD-BDAKNGLRSA-N |
SMILES isomérico |
CC[C@@H](C)C[C@H](C)C(=O)C1=C(NC(=C(C1=O)OC)OC)O |
SMILES |
CCC(C)CC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O |
SMILES canónico |
CCC(C)CC(C)C(=O)C1=C(NC(=C(C1=O)OC)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B44107.png)
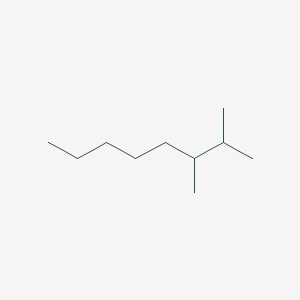
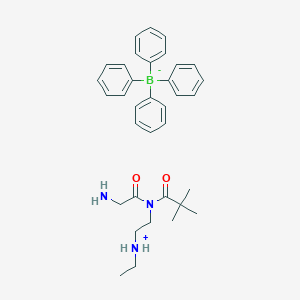
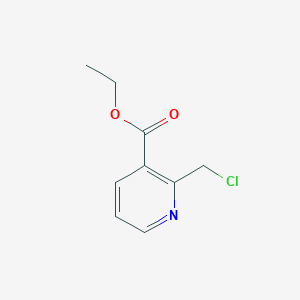
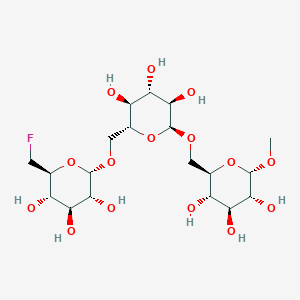
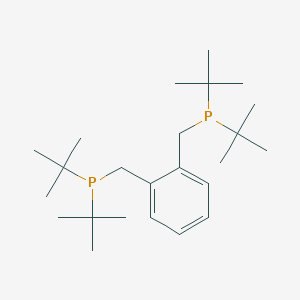
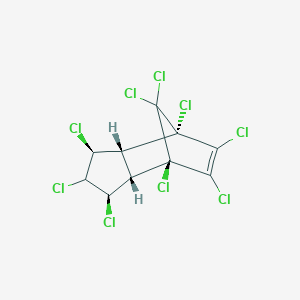
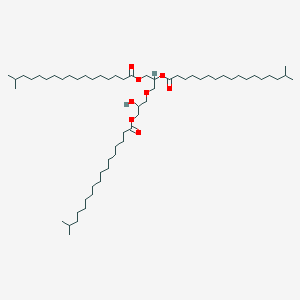
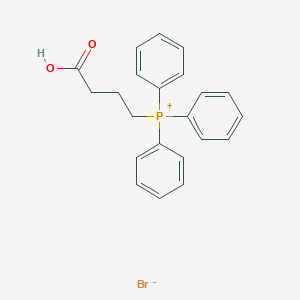

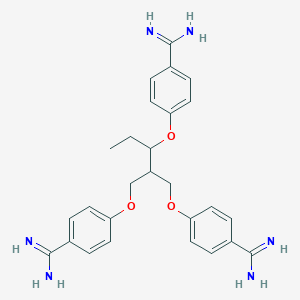
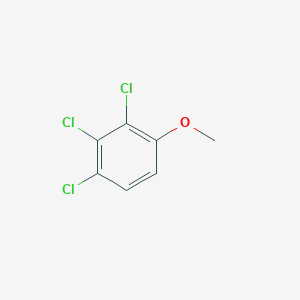
![6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B44131.png)
